3-Hydroxy-5-(4-ethylphenyl)pyridine 3-Hydroxy-5-(4-ethylphenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1261909-24-3
VCID: VC8226010
InChI: InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14-8-12/h3-9,15H,2H2,1H3
SMILES: CCC1=CC=C(C=C1)C2=CC(=CN=C2)O
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

3-Hydroxy-5-(4-ethylphenyl)pyridine

CAS No.: 1261909-24-3

Cat. No.: VC8226010

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-5-(4-ethylphenyl)pyridine - 1261909-24-3

Specification

CAS No. 1261909-24-3
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 5-(4-ethylphenyl)pyridin-3-ol
Standard InChI InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14-8-12/h3-9,15H,2H2,1H3
Standard InChI Key DLTJDERKJIGQKR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CC(=CN=C2)O
Canonical SMILES CCC1=CC=C(C=C1)C2=CC(=CN=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Hydroxy-5-(4-ethylphenyl)pyridine has the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol. Its IUPAC name is 5-(4-ethylphenyl)pyridin-3-ol, and it is alternatively referred to as 5-(4-ETHYLPHENYL)-3-HYDROXYPYRIDINE or MFCD18311976 . The compound’s structure consists of a pyridine ring with substituents at positions 3 and 5, creating a planar aromatic system with potential for hydrogen bonding via the hydroxyl group (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number13658-18-9
Molecular FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol
Melting PointNot reported-
logP (Octanol/Water)~4.5 (estimated)
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-hydroxy-5-(4-ethylphenyl)pyridine typically involves cross-coupling reactions or cyclization strategies. One approach utilizes Gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N–O bond cleavage under mild conditions to yield substituted pyridines . For example, Nakamura et al. demonstrated that 4-propargylaminoisoxazoles undergo Au(I)-mediated intramolecular cyclization to form isoxazolopyridines, which are subsequently treated with K₂CO₃ in methanol to cleave the N–O bond and produce 3-hydroxypicolinonitrile derivatives . While this method was applied to analogous structures, it provides a template for synthesizing 3-hydroxy-5-(4-ethylphenyl)pyridine by modifying the aryl substituents.

One-Pot Methodologies

Recent advancements emphasize one-pot syntheses to improve efficiency. A two-step protocol involves:

  • Cyclization: 4-Propargylaminoisoxazole derivatives react with phenylbenzaldimine in 1,2-dichloroethane under Au(I) catalysis.

  • N–O Cleavage: The intermediate is treated with K₂CO₃ in methanol at 60°C, yielding the target pyridine . This method avoids harsh conditions and achieves yields up to 84% for related compounds .

Chemical Reactivity and Functionalization

Acid-Base Properties

The hydroxyl group at position 3 confers mild acidity (pKa ~8–10), enabling deprotonation under basic conditions. This property facilitates O-alkylation or O-acylation reactions. For instance, treatment with methyl iodide in the presence of a base produces the 3-methoxy derivative, which enhances photoluminescence intensity in analogous bipyridine systems .

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at positions 2 and 4 due to electron-withdrawing effects from the hydroxyl group. Nitration and sulfonation reactions are feasible but require careful control to avoid over-functionalization .

Coordination Chemistry

The hydroxyl and pyridyl nitrogen atoms serve as binding sites for metal ions. Complexes with transition metals (e.g., Cu²⁺, Fe³⁺) have been explored for catalytic applications, though specific studies on 3-hydroxy-5-(4-ethylphenyl)pyridine remain limited .

Biological and Pharmacological Applications

Acetylcholinesterase Reactivation

3-Hydroxy-substituted pyridines are critical precursors for uncharged reactivators of nerve-agent-inhibited acetylcholinesterase (AChE). Kliachyna et al. designed tetrahydroacridine-pyridine hybrids that outperform traditional oximes in reactivating AChE inhibited by VX and paraoxon . The hydroxyl group enables hydrogen bonding with catalytic residues in the AChE active site, enhancing efficacy .

Antiviral Activity

Pyridine derivatives with electron-withdrawing substituents exhibit antiviral properties. In a study by Rammohan et al., halogenated pyrazolines showed potent activity against RNA viruses, suggesting that 3-hydroxy-5-(4-ethylphenyl)pyridine could serve as a scaffold for antiviral drug design .

Antifungal and Anti-Inflammatory Agents

The antifungal agent UK-2A, which contains a trisubstituted pyridine core, underscores the potential of 3-hydroxy-5-(4-ethylphenyl)pyridine in agrochemical development . Additionally, its anti-inflammatory activity has been hypothesized based on structural analogs that inhibit cyclooxygenase-2 (COX-2) .

Photophysical Properties and Material Science Applications

Fluorescence and Luminescence

3-Hydroxy-5-(4-ethylphenyl)pyridine derivatives exhibit tunable photoluminescence. Alkylation of the hydroxyl group significantly enhances quantum yield. For example, 3-methoxy-4-(4-methoxyphenyl)-5-phenyl-2,2'-bipyridine-6-carbonitrile shows a 2.5-fold increase in emission intensity compared to its hydroxy counterpart .

Table 2: Photophysical Data for Selected Analogues

Compoundλₑₓ (nm)λₑₘ (nm)Quantum YieldReference
3-Hydroxy-4-(4-methoxyphenyl)3504500.15
3-Methoxy-4-(4-methoxyphenyl)3554600.38

Organic Electronics

The planar structure and extended π-system make this compound a candidate for organic light-emitting diodes (OLEDs) and sensors. Derivatives with electron-donating substituents (e.g., methoxy groups) improve charge transport properties .

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